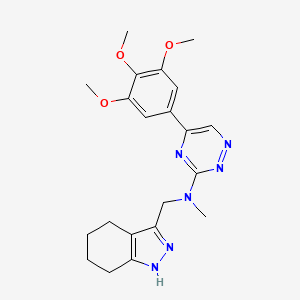![molecular formula C20H23NO3 B4064416 1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4064416.png)
1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Descripción general
Descripción
1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is 325.16779360 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Organic Electroluminescent Media
Research on naphtho[2,3-f]quinoline derivatives, synthesized via a sequential three-component reaction, highlights the potential of quinoline derivatives in luminescent applications. These compounds exhibit good luminescent properties in ethanol solution, suggesting their utility as organic electroluminescent (EL) media (Tu et al., 2009).
Chemical Reactivity and Synthesis of Fused Heterocyclic Compounds
The generation and trapping of cyclopropa-fused quinones showcase the reactivity of these compounds under specific conditions, leading to the synthesis of novel heterocyclic structures. This reactivity is instrumental in exploring new synthetic pathways for the development of pharmaceuticals and materials (Collis et al., 1997).
Catalyst-Free Combinatorial Synthesis
A combinatorial synthesis approach for pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives under catalyst-free conditions emphasizes the efficiency and environmental friendliness of such methods. These derivatives, related by their quinoline components, underline the adaptability of quinoline-based compounds in facilitating diverse chemical syntheses (Zhou et al., 2013).
Building Blocks for Nitrogen-Containing Heterocyclic Structures
Isatoic anhydride derivatives serve as convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, and quinolinones. This application illustrates the foundational role of quinoline derivatives in constructing complex molecules for pharmaceutical development (Bogdanov & Mironov, 2016).
Synthesis of Polycyclic Aromatic Hydrocarbon Adducts
The synthesis and characterization of polycyclic aromatic hydrocarbon (PAH) o-quinone depurinating guanine adducts reveal the interaction between PAH metabolites and DNA, contributing to our understanding of the carcinogenic mechanisms of environmental pollutants (McCoull et al., 1999).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-18(2)19(3)10-11-20(18,16(23)15(19)22)17(24)21-12-6-8-13-7-4-5-9-14(13)21/h4-5,7,9H,6,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMMHXXUMVVBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCCC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4064339.png)
![N-(2-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064347.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4064361.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4064363.png)
![N-(4-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064364.png)
![6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4064370.png)
![5-allyl-3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4064380.png)
![9-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4064385.png)
![N-(3-chlorophenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4064393.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4064408.png)
![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)
![6-amino-8-(4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4064426.png)
